

Application Notes and Protocols for Coupling with Methylamino-PEG2-Boc

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Compound of Interest		
Compound Name:	Methylamino-PEG2-Boc	
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For Researchers, Scientists, and Drug Development Professionals

Introduction to Methylamino-PEG2-Boc

Methylamino-PEG2-Boc is a bifunctional crosslinker predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] This linker, featuring a Boc-protected amine and a terminal methylamino group, facilitates the conjugation of a target protein ligand to an E3 ubiquitin ligase ligand. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for a controlled, stepwise synthesis. This protecting group can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to a molecule of interest, typically one containing a carboxylic acid or an activated ester like an N-hydroxysuccinimide (NHS) ester.

Core Applications

The primary application of **Methylamino-PEG2-Boc** is in the construction of PROTACs for targeted protein degradation. This technology has shown significant promise in oncology and other therapeutic areas. Two prominent targets for which PROTACs have been developed are Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4).



- BTK Degraders: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies like chronic lymphocytic leukemia (CLL).
 [3][4] BTK degraders can overcome resistance to traditional BTK inhibitors.[3][5][6]
- BRD4 Degraders: BRD4 is an epigenetic reader protein that plays a key role in the transcription of oncogenes.[7] Its degradation has emerged as a promising anti-cancer strategy.[7]

Experimental Protocols

This section provides detailed protocols for the deprotection of **Methylamino-PEG2-Boc** and its subsequent coupling to a target molecule containing an NHS ester.

Protocol 1: Boc Deprotection of Methylamino-PEG2-Boc

This protocol describes the removal of the Boc protecting group to yield the free diamine linker.

Materials:

- Methylamino-PEG2-Boc
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

• Dissolve **Methylamino-PEG2-Boc** in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask.



- Cool the solution to 0 °C using an ice bath.
- Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
- Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected linker.

Quantitative Data (Representative):

Parameter	Value
Starting Material	1.0 g (4.04 mmol)
DCM Volume	10 mL
TFA Volume	3.1 mL (40.4 mmol)
Reaction Time	1.5 hours
Yield	~95%
Purity (LC-MS)	>98%

Protocol 2: Coupling of Deprotected Linker to an NHS Ester-Functionalized Molecule



This protocol outlines the conjugation of the deprotected Methylamino-PEG2 linker to a molecule containing an NHS ester.

Materials:

- Deprotected Methylamino-PEG2 linker (from Protocol 1)
- NHS ester-functionalized molecule (e.g., a target protein ligand)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- N,N-Diisopropylethylamine (DIPEA)
- Amine-free buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)
- High-performance liquid chromatography (HPLC) for purification
- Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

- Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
- In a separate vial, dissolve the deprotected Methylamino-PEG2 linker (1.2 equivalents) in the same solvent.
- Add DIPEA (2-3 equivalents) to the linker solution.
- Add the linker solution dropwise to the stirred solution of the NHS ester-functionalized molecule.
- Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4 °C.
- Monitor the reaction by LC-MS.
- Once the reaction is complete, the crude product can be purified by preparative HPLC.
- Characterize the final conjugate by MS and NMR.



Quantitative Data (Representative):

Parameter	Value
NHS Ester Substrate	100 mg (0.2 mmol)
Deprotected Linker	35 mg (0.24 mmol)
Solvent Volume	5 mL
Reaction Temperature	Room Temperature
Reaction Time	3 hours
Yield (after purification)	60-80%
Purity (HPLC)	>95%

Signaling Pathways and Experimental Workflows BTK Degradation via PROTAC

PROTACs targeting BTK utilize a ligand that binds to BTK and another that recruits an E3 ligase, such as Cereblon (CRBN). The Methylamino-PEG2 linker connects these two ligands. This induces the ubiquitination and subsequent proteasomal degradation of BTK, thereby inhibiting the B-cell receptor signaling pathway.



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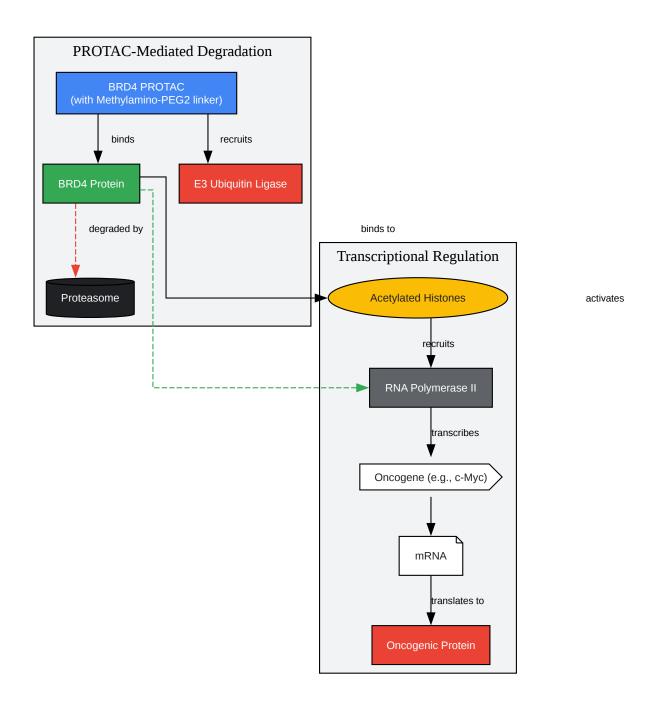
Caption: PROTAC-mediated degradation of BTK protein.



BRD4 Degradation and Transcriptional Regulation

BRD4 is a transcriptional coactivator. PROTACs targeting BRD4 lead to its degradation, preventing the transcription of oncogenes like c-Myc.





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Caption: BRD4 degradation disrupts oncogene transcription.

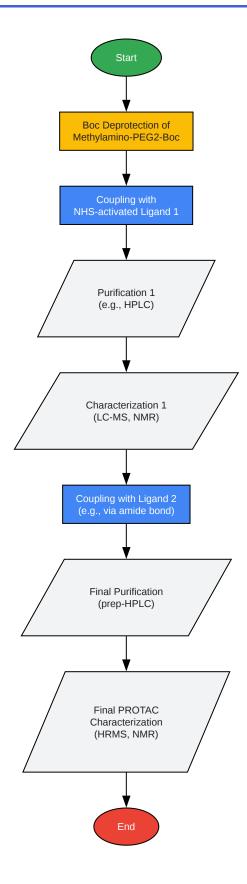




General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using **Methylamino-PEG2-Boc** typically follows a structured workflow.





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Caption: Stepwise workflow for PROTAC synthesis.



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